N-(3-amino-3-oxoprop-1-en-2-yl)-2-[(21E)-21-ethylidene-9,30-dihydroxy-18-(1-hydroxyethyl)-40-methyl-16,19,26,31,42,46-hexaoxo-32-oxa-3,13,23,43,49-pentathia-7,17,20,27,45,51,52,53,54,55-decazanonacyclo[26.16.6.12,5.112,15.122,25.138,41.147,50.06,11.034,39]pentapentaconta-2(55),4,6,8,10,12(54),14,22(53),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-1,3-thiazole-4-carboxamide
Overview
Description
Nosiheptide is a thiopeptide antibiotic produced by the bacterium Streptomyces actuosus. It is known for its potent activity against various bacterial pathogens, primarily gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant enterococci . Nosiheptide is constructed solely of proteinogenic amino acids and has ribosomal origin, making it a member of the ribosomally synthesized and posttranslationally modified peptide family of natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nosiheptide is synthesized through a complex biosynthetic pathway involving the translation of a precursor peptide, which undergoes extensive post-translational modifications. The biosynthesis begins with the translation of a 50 amino acid precursor peptide consisting of a 37 amino acid leader peptide fused to a 13 amino acid structural peptide . The structural peptide undergoes cyclization and other modifications to form the final thiopeptide structure.
Industrial Production Methods: Industrial production of nosiheptide typically involves fermentation processes using Streptomyces actuosus. The fermentation conditions, including temperature, pH, and nutrient supply, are optimized to maximize the yield of nosiheptide. Dynamic optimization of fed-batch fermentation processes has been studied to improve nosiheptide production .
Chemical Reactions Analysis
Types of Reactions: Nosiheptide undergoes various chemical reactions, including oxidation and cyclization. The compound contains multiple thiazole rings and a central tetrasubstituted pyridine moiety, which are involved in its chemical reactivity .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of nosiheptide include cytochrome P450 enzymes, which catalyze oxidation reactions. The biosynthetic pathway involves selective hydroxylation and oxidative coupling reactions .
Major Products Formed: The major products formed from the reactions involving nosiheptide include hydroxylated and ether-linked derivatives. These modifications enhance the antibacterial properties of the compound .
Scientific Research Applications
Nosiheptide has a wide range of scientific research applications, including:
Chemistry: Nosiheptide serves as a model compound for studying thiopeptide biosynthesis and post-translational modifications.
Biology: It is used to investigate the mechanisms of bacterial resistance and the role of ribosomal inhibitors.
Industry: Nosiheptide is used as a feed additive to promote growth and general health in poultry and hogs.
Mechanism of Action
Nosiheptide exerts its effects by tightly binding to the 50S ribosomal subunit, inhibiting the activities of elongation factors and preventing protein synthesis . This mechanism is similar to that of other thiopeptide antibiotics, such as thiostrepton . The inhibition of protein synthesis ultimately leads to the death of bacterial cells.
Comparison with Similar Compounds
Thiostrepton: Another thiopeptide antibiotic with a similar mechanism of action.
Nocathiacin I: Structurally similar to nosiheptide, featuring an indolic side ring and an ether linkage.
Uniqueness of Nosiheptide: Nosiheptide is unique due to its specific structure, which includes five thiazole rings, a central tetrasubstituted pyridine moiety, and a bicyclic macrocycle. These structural features contribute to its potent antibacterial activity and its ability to inhibit protein synthesis .
Nosiheptide’s distinct structure and biosynthetic pathway make it a valuable compound for scientific research and industrial applications. Its potent antibacterial properties and unique mechanism of action continue to be subjects of extensive study.
Properties
IUPAC Name |
N-(3-amino-3-oxoprop-1-en-2-yl)-2-[(21E)-21-ethylidene-9,30-dihydroxy-18-(1-hydroxyethyl)-40-methyl-16,19,26,31,42,46-hexaoxo-32-oxa-3,13,23,43,49-pentathia-7,17,20,27,45,51,52,53,54,55-decazanonacyclo[26.16.6.12,5.112,15.122,25.138,41.147,50.06,11.034,39]pentapentaconta-2(55),4,6,8,10,12(54),14,22(53),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-1,3-thiazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H43N13O12S6/c1-5-23-46-60-28(14-79-46)41(70)56-25-10-33(67)50(74)76-11-21-7-6-8-24-34(21)18(2)35(54-24)51(75)82-17-31(57-42(71)29-15-80-47(25)61-29)48-58-26(12-78-48)37-22(45-59-30(13-77-45)43(72)64-36(20(4)65)44(73)55-23)9-32(66)38(63-37)49-62-27(16-81-49)40(69)53-19(3)39(52)68/h5-9,12-16,20,25,31,33,36,54,65-67H,3,10-11,17H2,1-2,4H3,(H2,52,68)(H,53,69)(H,55,73)(H,56,70)(H,57,71)(H,64,72)/b23-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAOHXRUMXWDLQ-MUDSWDHVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2=NC(=CS2)C(=O)NC3CC(C(=O)OCC4=C5C(=C(C(=O)SCC(C6=NC(=CS6)C7=NC(=C(C=C7C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)O)C9=NC(=CS9)C(=O)NC(=C)C(=O)N)NC(=O)C1=CSC3=N1)NC5=CC=C4)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\C2=NC(=CS2)C(=O)NC3CC(C(=O)OCC4=C5C(=C(C(=O)SCC(C6=NC(=CS6)C7=NC(=C(C=C7C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)O)C9=NC(=CS9)C(=O)NC(=C)C(=O)N)NC(=O)C1=CSC3=N1)NC5=CC=C4)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H43N13O12S6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1222.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56377-79-8 | |
Record name | Nosiheptide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.654 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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